2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate
Overview
Description
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is a brominated flame retardant that functions by creating a protective layer on material surfaces, decreasing the combustion rate . It forms a char layer that hinders flame propagation and minimizes heat release, thereby reducing fire intensity .
Molecular Structure Analysis
The molecular formula of this compound is C15H18Br4O2 . The IUPAC name is this compound . The InChI code and InChIKey are also provided .Chemical Reactions Analysis
In all the experiments, TBB was consistently metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) via cleavage of the 2-ethylhexyl chain without requiring any added cofactors . TBBA was also formed in purified porcine carboxylesterase but at a much faster rate .Physical And Chemical Properties Analysis
The molecular weight of this compound is 549.9 g/mol . The XLogP3-AA value is 7.7 , indicating its lipophilicity. It has no hydrogen bond donor count .Scientific Research Applications
Occurrence and Environmental Impact
- 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a novel brominated flame retardant (NBFR) found in indoor air, dust, consumer goods, and food. Research highlights its increasing application and calls for more studies on its occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).
Human Exposure and Bioavailability
- EH-TBB's human dermal absorption and bioavailability were evaluated, revealing that less than 1% of EH-TBB is estimated to reach the systemic circulation following human dermal exposure under tested conditions (Knudsen et al., 2016).
Effects on Nuclear Receptors
- A study investigated the activities of EH-TBB and its metabolites on different nuclear receptors. Findings showed potent agonist activity on the pregnane X receptor (PXR) and significant up-regulation of CYP3A4 expression via PXR activation, which may lead to drug interactions or endocrine disruption (Gramec Skledar et al., 2016).
Cytotoxicity and Metabolism
- EH-TBB's metabolites demonstrated stronger cytotoxicity than their parent compounds in human umbilical vein endothelial cells. The study emphasized the importance of understanding the metabolism process of NBFRs like EH-TBB (Chen et al., 2020).
Dietary Exposure and Health Implications
- Research on the presence of EH-TBB in Chinese food assessed dietary exposure and health implications, finding that the hazard quotient (HQ) for EH-TBB surpassed that for other brominated flame retardants, warranting further study (Niu et al., 2021).
Disposition in Animals
- A study on the fate of EH-TBB in rodents found that it is absorbed, metabolized, and eliminated via urine and feces, with no tissue bioaccumulation noted. Metabolites identified included tetrabromobenzoic acid and its conjugates, indicating the need to understand its absorption at lower levels (Knudsen et al., 2016).
Atmospheric Presence
- EH-TBB was identified in atmospheric samples near the Great Lakes, indicating its rising presence and potentially increasing use as a replacement for other flame retardants (Ma et al., 2012).
Mechanism of Action
Target of Action
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB) is a brominated component of flame retardant mixtures . It is used as a substitute for some Polybrominated Diphenyl Ethers (PBDEs) in various consumer products, including polyurethane foams
Mode of Action
It is known that eh-tbb interacts with its targets to exert its flame-retardant properties
Biochemical Pathways
It is known that eh-tbb is metabolized in the body, with metabolites such as tetrabromobenzoic acid (tbba), a tbba-sulfate conjugate, and a tbba-glycine conjugate being identified .
Pharmacokinetics
EH-TBB is absorbed, metabolized, and eliminated via the urine and feces following administration . The rate of excretion via feces increases with dose, with corresponding decreases in urinary excretion . No tissue bioaccumulation was found for rats given 5 oral daily doses of EH-TBB . Approximately 85% of a 0.1 µmol/kg dose was absorbed from the gut .
Result of Action
It is known that eh-tbb is metabolized into various metabolites, which are then excreted
Action Environment
Environmental factors can influence the action, efficacy, and stability of EH-TBB. For instance, the rate of absorption of EH-TBB is expected to be even greater at lower levels
Safety and Hazards
Future Directions
The novel brominated flame retardants (NBFRs), bis (2-ethylhexyl)-2,3,4,5-tetrabromophthalate (TBPH) and 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) are components of the flame retardant mixture Firemaster 550 and both TBPH and TBB have recently been listed as high production volume chemicals by the US EPA . Therefore, these compounds warrant further study in various fields, including their presence in food .
Biochemical Analysis
Biochemical Properties
It is known that brominated flame retardants can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies have shown that brominated flame retardants can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied . These studies have shown that the compound is absorbed, metabolized, and eliminated via the urine and feces following administration .
Metabolic Pathways
It is known that the compound is metabolized and eliminated via the urine and feces following administration .
Transport and Distribution
It is known that the compound is absorbed, metabolized, and eliminated via the urine and feces following administration .
properties
IUPAC Name |
2-ethylhexyl 2,3,4,5-tetrabromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXCGSGEQKWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052686 | |
Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
183658-27-7 | |
Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183658-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyltetrabromobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183658277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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